molecular formula C18H20Cl2N4OS B2820143 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-86-9

5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2820143
CAS No.: 869342-86-9
M. Wt: 411.35
InChI Key: OPVYREZVZZSPSR-UHFFFAOYSA-N
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Description

5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound featuring a thiazolo[3,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a nucleophile.

    Attachment of the 3-Methylpiperidin-1-yl Group: This step usually involves a reductive amination reaction where the piperidine derivative is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially reducing the chlorines to hydrogen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. Studies aim to elucidate its efficacy and safety profiles in preclinical and clinical settings.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique thiazolo[3,2-b][1,2,4]triazole core. This core structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4OS/c1-10-4-3-7-23(9-10)15(12-5-6-13(19)14(20)8-12)16-17(25)24-18(26-16)21-11(2)22-24/h5-6,8,10,15,25H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYREZVZZSPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC(=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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